Tridecane-2,6-dione
CAS No.: 71898-20-9
Cat. No.: VC19371563
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71898-20-9 |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | tridecane-2,6-dione |
| Standard InChI | InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3 |
| Standard InChI Key | OFPGVQBKVCOPPE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)CCCC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Tridecane-2,6-dione, systematically named as 2,6-tridecanedione, belongs to the class of aliphatic diketones. Its molecular formula, , reflects a 13-carbon chain with two ketone functional groups positioned at carbons 2 and 6 . The compound’s IUPAC name derives from the parent alkane (tridecane) and the substitution pattern of the ketones. Structurally, the molecule adopts a linear conformation, with the ketone groups introducing polarity at specific positions along the otherwise hydrophobic carbon chain.
Molecular Geometry and Stereoelectronic Effects
Physicochemical Properties
The physicochemical profile of tridecane-2,6-dione is critical for predicting its behavior in experimental settings. Key properties, as documented in chemical databases, are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.328 g/mol |
| Exact Mass | 212.178 g/mol |
| Topological Polar Surface Area (TPSA) | 34.14 Ų |
| Partition Coefficient (LogP) | 3.68 |
| CAS Registry Number | 71898-20-9 |
Polar Surface Area and Solubility
The topological polar surface area (TPSA) of 34.14 Ų indicates moderate polarity, primarily due to the two ketone groups . This property suggests partial solubility in polar solvents such as acetone or ethanol, though experimental solubility data are unavailable. The LogP value of 3.68 implies significant hydrophobicity, aligning with trends observed in long-chain aliphatic compounds . Such lipophilicity may favor partitioning into non-aqueous phases, a trait relevant to extraction or chromatographic separation processes.
Synthetic Approaches and Challenges
Oxidative Pathways
Controlled oxidation of diols or alkenes could yield diketones, though regioselectivity remains a challenge. For example, ozonolysis of a suitably substituted tridecene might generate the desired diketone, but precursor availability and reaction optimization would require extensive investigation .
Ketone Coupling Reactions
Research Gaps and Future Directions
The dearth of experimental studies on tridecane-2,6-dione underscores the need for targeted research:
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Synthesis Optimization: Developing regioselective methods to synthesize the compound.
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Spectroscopic Characterization: Obtaining IR, NMR, and mass spectra for definitive identification.
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Toxicological Profiling: Assessing acute and chronic toxicity to establish safety guidelines.
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